molecular formula C11H12BrNO2 B12889351 (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid

(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid

Cat. No.: B12889351
M. Wt: 270.12 g/mol
InChI Key: HKTPZQQFRAKQTF-VHSXEESVSA-N
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Description

(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid is a chiral compound with a pyrrolidine ring substituted with a 4-bromophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving an appropriate precursor, such as an amino acid derivative.

    Introduction of the 4-Bromophenyl Group: This step often involves a substitution reaction where a bromine atom is introduced to the phenyl ring.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide or other carboxylating agents.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter functional groups, such as reducing a carboxylic acid to an alcohol.

    Substitution: The bromine atom on the phenyl ring can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new materials and chemicals.

    Biological Studies: Researchers use this compound to study the effects of chiral molecules on biological systems, providing insights into enantioselective interactions.

    Industrial Applications: It is used in the production of specialty chemicals and materials, contributing to advancements in various industries.

Mechanism of Action

The mechanism of action of (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    (2r,3s)-3-(4-Chlorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    (2r,3s)-3-(4-Fluorophenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a fluorine atom instead of bromine.

    (2r,3s)-3-(4-Methylphenyl)pyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of bromine.

Uniqueness

The presence of the bromine atom in (2r,3s)-3-(4-Bromophenyl)pyrrolidine-2-carboxylic acid imparts unique reactivity and properties compared to its analogs. Bromine’s larger size and different electronic properties influence the compound’s behavior in chemical reactions and its interactions with biological targets.

Properties

Molecular Formula

C11H12BrNO2

Molecular Weight

270.12 g/mol

IUPAC Name

(2R,3S)-3-(4-bromophenyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H12BrNO2/c12-8-3-1-7(2-4-8)9-5-6-13-10(9)11(14)15/h1-4,9-10,13H,5-6H2,(H,14,15)/t9-,10+/m0/s1

InChI Key

HKTPZQQFRAKQTF-VHSXEESVSA-N

Isomeric SMILES

C1CN[C@H]([C@@H]1C2=CC=C(C=C2)Br)C(=O)O

Canonical SMILES

C1CNC(C1C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

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